PLCγ Binding Specificity: PDGFR Y1021 Phosphopeptide vs. Y751 and Y1009 Peptides
The PDGFR Y1021 phosphopeptide is the exclusive high-affinity binding site for the PLCγ SH2 domain among the major PDGFRβ phosphotyrosine sites. In vitro binding assays using GST fusion proteins demonstrated that the phosphorylated C-terminal tail containing pY1021 bound PLCγ1, but did not associate with PI3K or GAP [1]. High-affinity binding was strictly dependent on phosphorylation of Tyr-1021. In contrast, the PI3K binding site at pY751 and the SHP-2 binding site at pY1009 did not recruit PLCγ [2]. Furthermore, substitution of the +3 proline to methionine (Y1021IIP→Y1021IIM) did not alter PLCγ binding but conferred PI3K binding, confirming the unique structural specificity of the pY1021 motif [1].
Y751/Y1009 peptides: No PLCγ binding
| Evidence Dimension | PLCγ1 SH2 domain binding |
|---|---|
| Target Compound Data | High-affinity binding to PLCγ1 SH2 domain |
| Comparator Or Baseline | PDGFR pY751 (binds PI3K); PDGFR pY1009 (binds SHP-2); Non-phosphorylated Y1021 peptide (no binding) |
| Quantified Difference | Target: Specific PLCγ binding. Comparators: No detectable PLCγ binding. pY1021→pY1021/M mutation: Retains PLCγ binding, gains PI3K binding. |
| Conditions | In vitro GST fusion protein binding assay with Rat-2 cell lysates overexpressing PLCγ1. |
Why This Matters
This exclusive binding profile is essential for experimental designs requiring selective interrogation of the PLCγ signaling axis without cross-activation of PI3K or RasGAP pathways.
- [1] Larose L, Gish G, Pawson T. Identification of residues in the beta platelet-derived growth factor receptor that confer specificity for binding to phospholipase C-gamma 1. Oncogene. 1993;8(9):2493-9. PMID: 7689724. View Source
- [2] Valius M, Bazenet C, Kazlauskas A. Tyrosines 1021 and 1009 are phosphorylation sites in the carboxy terminus of the platelet-derived growth factor receptor beta subunit and are required for binding of phospholipase C gamma and a 64-kilodalton protein, respectively. Mol Cell Biol. 1993;13(1):133-143. doi:10.1128/mcb.13.1.133-143.1993 View Source
